molecular formula C17H21NO2S B2819288 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide CAS No. 1421483-62-6

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide

Cat. No. B2819288
CAS RN: 1421483-62-6
M. Wt: 303.42
InChI Key: QHBOMKFQRHSROC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, commonly known as THPVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. THPVP belongs to the class of substituted cathinones, which are derivatives of the natural stimulant cathinone found in the khat plant. The purpose of

Scientific Research Applications

Antidepressant Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide has shown potential in antidepressant activity. A study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which reduced immobility time significantly in force swimming and tail suspension tests, indicating potential antidepressant effects. This suggests that compounds with a thiophene base and a carbothioamide tail unit might be useful as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

Research involving the synthesis of pyrazole and imidazole derivatives, including compounds with structural similarities to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, has demonstrated promising antimicrobial activities. These compounds were evaluated and confirmed for their antimicrobial properties (Idhayadhulla, Kumar, & Abdul, 2012).

Anti-Tuberculosis Potential

Compounds containing the thiophene nucleus, similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, have been evaluated against Mycobacterium tuberculosis. A study found that certain N-acylhydrazonyl-thienyl derivatives displayed moderate activity against tuberculosis (Cardoso et al., 2014).

Anticonvulsant and Neuroprotective Effects

Compounds structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide have been studied for their anticonvulsant and neuroprotective effects. For instance, N-(substituted benzothiazol-2-yl)amides demonstrated effectiveness as anticonvulsants with potential neuroprotective effects, highlighting the therapeutic potential of similar compounds (Hassan, Khan, & Amir, 2012).

Cytotoxicity and Anti-Tumor Properties

Research has also explored the cytotoxic and anti-tumor properties of compounds with similarities to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide. Studies indicate potential efficacy in certain cell lines resistant to treatment, suggesting the relevance of these compounds in cancer research (Gomez-Monterrey et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide are currently unknown. This compound is structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors . .

Mode of Action

Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects

Biochemical Pathways

The biochemical pathways affected by N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide are currently unknown. Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways . For example, some indole derivatives have been found to exhibit anti-HIV activity

Pharmacokinetics

The pharmacokinetics of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. The compound’s molecular weight is 200.26 , which suggests that it may have favorable bioavailability.

Result of Action

The molecular and cellular effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide’s action are currently unknown. Given its structural similarity to indole derivatives, it may have a wide range of biological activities

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could affect its stability

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-2-14(13-7-4-3-5-8-13)17(20)18-11-10-15(19)16-9-6-12-21-16/h3-9,12,14-15,19H,2,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBOMKFQRHSROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide

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